(2S)-1-(2-piperidin-1-yl-1,3-dihydroindene-2-carbonyl)pyrrolidine-2-carboxamide
Description
(2S)-1-(2-piperidin-1-yl-1,3-dihydroindene-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of indene derivatives
Properties
IUPAC Name |
(2S)-1-(2-piperidin-1-yl-1,3-dihydroindene-2-carbonyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c21-18(24)17-9-6-12-23(17)19(25)20(22-10-4-1-5-11-22)13-15-7-2-3-8-16(15)14-20/h2-3,7-8,17H,1,4-6,9-14H2,(H2,21,24)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCKXLKNFCTKCS-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)N4CCCC4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)N4CCC[C@H]4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-piperidin-1-yl-1,3-dihydroindene-2-carbonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the indene core through cyclization reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Coupling of the pyrrolidine-2-carboxamide group using amide bond formation techniques.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(2-piperidin-1-yl-1,3-dihydroindene-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(2-piperidin-1-yl-1,3-dihydroindene-2-carbonyl)pyrrolidine-2-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
